![molecular formula C6H3BrIN3 B1148761 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine CAS No. 1357946-54-3](/img/structure/B1148761.png)
5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine is a chemical compound with the empirical formula C6H3BrIN3 . It is a solid substance and is used in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine involves the use of 5-Bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide dissolved in DMF, which is then heated at 60 °C and stirred for 12 hours .Molecular Structure Analysis
The molecular structure of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine consists of a pyrazolo[3,4-b]pyridine core with bromine and iodine substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine include its molecular weight of 323.92 . It is a solid substance .科学的研究の応用
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, the group to which 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine belongs, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in over 5500 references, including 2400 patents . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers .
TRK Inhibitors
Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as Tropomyosin receptor kinases (TRKs) inhibitors . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . Among the synthesized compounds, some showed significant inhibitory activity .
Synthesis Methods
Various methods have been developed for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These methods provide a basis for the production of compounds like 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine for research and application purposes .
Cancer Treatment
Some pyrazolo[3,4-b]pyridine derivatives have shown significant inhibitory activity against certain types of cancer . For instance, compounds 14, 13, and 15 showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively, compared to the control drug sorafenib .
作用機序
Target of Action
This compound is a unique chemical provided to early discovery researchers for experimental purposes
Mode of Action
It’s known that the compound can interact with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Safety and Hazards
特性
IUPAC Name |
5-bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMGBDMHFOJQMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(NN=C21)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。